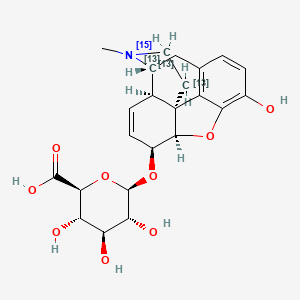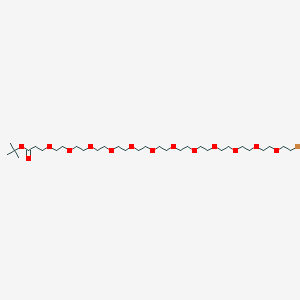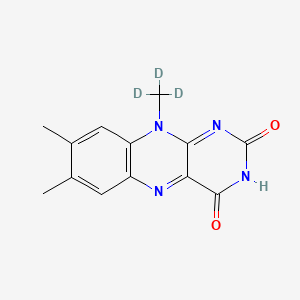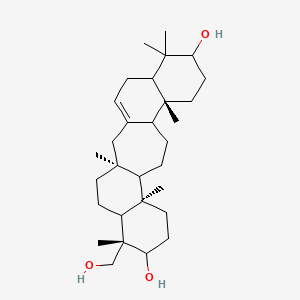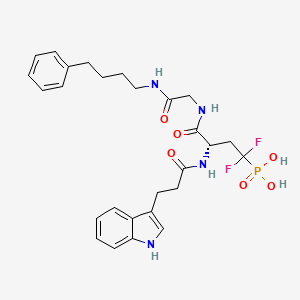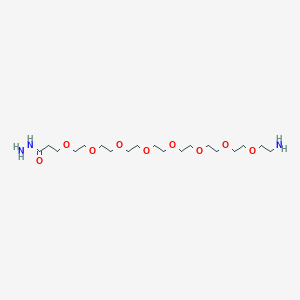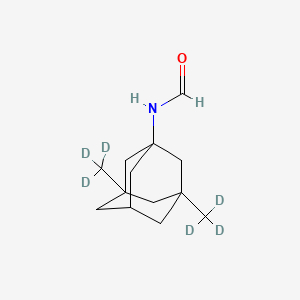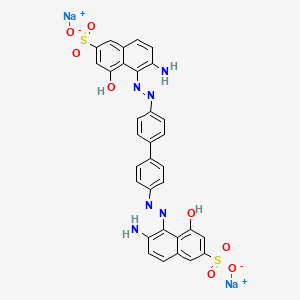
Direct Violet 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Direct Violet 1, also known as C.I. This compound, is an azo dye widely used in the textile industry. It is known for its vibrant violet color and is primarily used for dyeing cellulosic fibers such as cotton, rayon, and linen. The compound has the chemical formula C32H22N6Na2O8S2 and a molecular weight of 728.66 .
准备方法
Synthetic Routes and Reaction Conditions: Direct Violet 1 is synthesized through a diazotization reaction followed by coupling with appropriate aromatic compounds. The process involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with another aromatic compound, typically containing hydroxyl or amino groups, to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the diazotization and coupling reactions are carried out under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final dye product .
化学反应分析
Types of Reactions: Direct Violet 1 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo bond can be achieved using reducing agents like sodium dithionite.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in alkaline medium.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: The major products include carboxylic acids and quinones.
Reduction: The major products are aromatic amines.
Substitution: The products depend on the substituent introduced, such as halogenated or nitro-substituted aromatic compounds.
科学研究应用
Direct Violet 1 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for microscopy.
Medicine: Investigated for its potential antiviral properties, particularly against SARS-CoV-2.
作用机制
The mechanism of action of Direct Violet 1 involves its interaction with specific molecular targets. For instance, it inhibits the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor, thereby blocking viral entry into host cells. This inhibition is achieved through the disruption of protein-protein interactions, with an inhibitory concentration (IC50) in the micromolar range .
相似化合物的比较
Direct Violet 1 can be compared with other azo dyes such as:
- Direct Blue 1
- Direct Orange 25
- Direct Red 28
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to exhibit strong binding affinity to certain biological targets, making it a potential candidate for antiviral research. Additionally, its vibrant violet color and good dyeing properties make it a preferred choice in the textile industry .
属性
分子式 |
C32H22N6Na2O8S2 |
|---|---|
分子量 |
728.7 g/mol |
IUPAC 名称 |
disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H24N6O8S2.2Na/c33-25-11-5-19-13-23(47(41,42)43)15-27(39)29(19)31(25)37-35-21-7-1-17(2-8-21)18-3-9-22(10-4-18)36-38-32-26(34)12-6-20-14-24(48(44,45)46)16-28(40)30(20)32;;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI 键 |
VDRKHPFIMDTBNX-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


